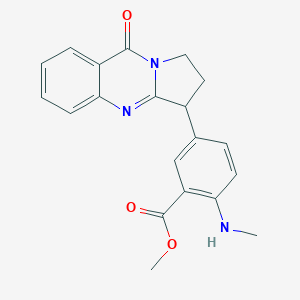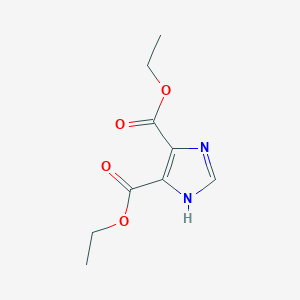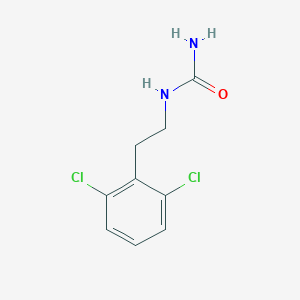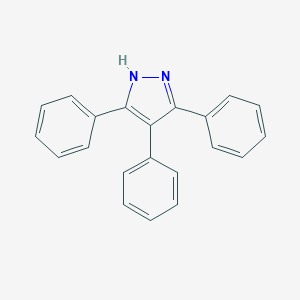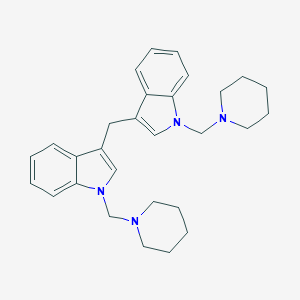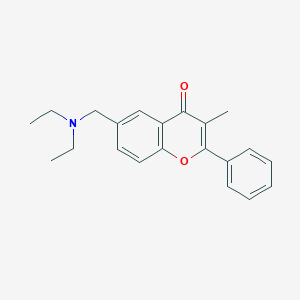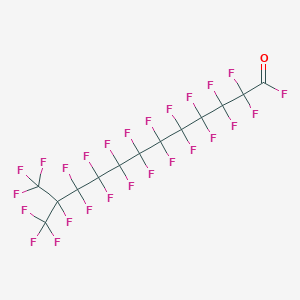![molecular formula C13H28O3 B094082 Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl- CAS No. 16754-49-7](/img/structure/B94082.png)
Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-" is not directly mentioned in the provided papers. However, the papers discuss various propane derivatives and their chemical properties, synthesis, and applications. These derivatives include propane-1,2,3-triyl tris(hydrogen sulfate), 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid, and others that are structurally related or have similar functional groups .
Synthesis Analysis
The synthesis of propane derivatives is a topic of interest in several papers. For instance, propane-1,2,3-triyl tris(hydrogen sulfate) is used as a catalyst for the synthesis of biscoumarin derivatives, highlighting its role in promoting eco-friendly and efficient chemical reactions . Another paper describes the use of 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid as a catalyst for the formylation of alcohols and amines, showcasing its versatility and green chemistry applications .
Molecular Structure Analysis
The molecular structures of propane derivatives are explored in several studies. For example, the paper on 1,3-bis[tris(hydroxymethyl)methylamino]propane functionalized arsenotungstates provides insights into the structural features of these compounds, such as the presence of Keggin subunits and metallocycle heterometallic clusters . The synthesis and crystal structure of 1,l,l-tris-(p-nitrophenyloxymethy1)propane also offer detailed information on the crystallography of such compounds .
Chemical Reactions Analysis
The reactivity of propane derivatives is discussed in the context of various chemical reactions. The gas-phase reactions of nido-1-methylpentaborane with propyne and 2-pentyne, for example, result in the formation of B-alkyl nido and closo carbaboranes, indicating the potential for complex reaction pathways involving propane derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of propane derivatives are covered in multiple papers. The use of 1,2,3-tris (2-cyanoethoxy)-propane as a stationary phase in gas-liquid chromatography demonstrates its selectivity and efficiency for separating isomers . The paper on the synthesis and insecticidal properties of derivatives of propane-1, 3-dithiol reveals the biological activity of these compounds, which is comparable to that of structurally related nereistoxin .
Scientific Research Applications
Biologically Produced Diols: Downstream Processing Perspectives
The review by Xiu and Zeng (2008) highlights the significance of 1,3-propanediol and 2,3-butanediol, biologically produced diols with broad applications, including in the production of polyesters and solvents. The focus is on the downstream processing techniques like evaporation, distillation, and membrane filtration, emphasizing the need for improved methods to enhance yield, purity, and energy efficiency. This research underscores the potential of biologically derived propane derivatives in sustainable chemical production (Xiu & Zeng, 2008).
Anaerobic Oxidation of Gaseous Alkanes by Marine Microbes
Singh, Guzman, and Bose (2017) explore the microbial anaerobic oxidation of short-chain alkanes (SCAs) like ethane, propane, and butane in marine environments. This process, significant for its environmental implications, highlights the role of microbes in mitigating greenhouse gas emissions. The study discusses the unique metabolic pathways and microbial communities involved, offering insights into biofiltration applications for SCAs (Singh, Guzman, & Bose, 2017).
Catalytic Applications: Oxidative Dehydrogenation of Propane
Research on catalysts for glycerol hydrogenolysis into 1,3-propanediol, as reviewed by da Silva Ruy et al. (2020), emphasizes the catalytic conversion processes that utilize propane and its derivatives. This study reviews the efficiency of various catalysts and the impact of process variables on the selectivity and activity towards desired products, showcasing the integration of propane derivatives in industrial catalysis for producing valuable chemicals (da Silva Ruy et al., 2020).
Combustion and Energy: Laminar Burning Velocities
The comprehensive review by Konnov et al. (2018) on laminar burning velocities for various fuel+air mixtures, including propane, provides critical data for understanding combustion properties. This research is pivotal for optimizing combustion processes in engines and industrial burners, highlighting the importance of accurate measurements for the development of new kinetic models and improving energy efficiency (Konnov et al., 2018).
properties
IUPAC Name |
1-[bis(2-methylpropoxy)methoxy]-2-methylpropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O3/c1-10(2)7-14-13(15-8-11(3)4)16-9-12(5)6/h10-13H,7-9H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXPLWROXBUJSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(OCC(C)C)OCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337898 |
Source


|
| Record name | Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl- | |
CAS RN |
16754-49-7 |
Source


|
| Record name | Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



